molecular formula C20H18FNO4 B2618581 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid CAS No. 1279669-61-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B2618581
CAS No.: 1279669-61-2
M. Wt: 355.365
InChI Key: LXBPSUWMKOIZPQ-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C20H18FNO4. It is characterized by the presence of a fluoropyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Fluoropyrrolidine Ring: This step involves the fluorination of a pyrrolidine precursor under specific conditions.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

    Final Coupling: The fluoropyrrolidine intermediate is coupled with the Fmoc-protected amino acid under peptide coupling conditions, often using reagents like HATU or DIC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Peptide Coupling: HATU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

    Fmoc Deprotection: Yields the free amine derivative.

    Peptide Coupling: Yields dipeptides or longer peptide chains depending on the reactants used.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is widely used in scientific research:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid depends on its application:

    Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.

    Enzyme Inhibition: May interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid
  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-chloropyrrolidine-3-carboxylic acid

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its hydroxyl or chloro analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-20(18(23)24)9-10-22(12-20)19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBPSUWMKOIZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279669-61-2
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid
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